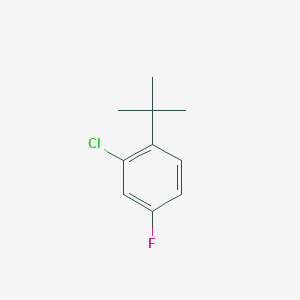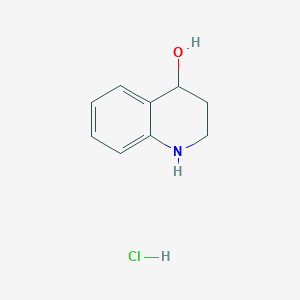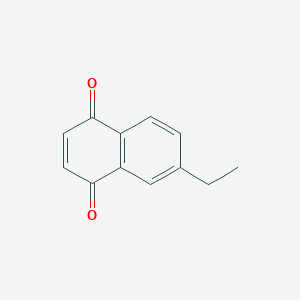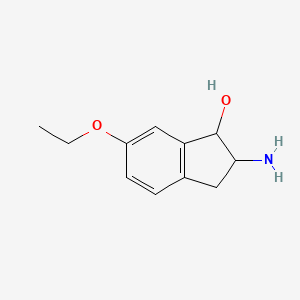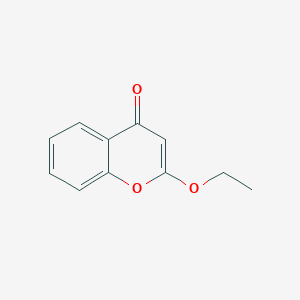
2-Ethoxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family It is characterized by a chromenone core structure with an ethoxy group attached at the second position
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One of the common methods for synthesizing chromenone derivatives, including 2-ethoxy-4H-chromen-4-one, is the Pechmann condensation.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid.
Industrial Production Methods:
- Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.
Types of Reactions:
Oxidation: 2-Ethoxy-4H-chromen-4-one can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated chromenones.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Wirkmechanismus
The mechanism of action of 2-ethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, thereby reducing inflammation.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-4H-chromen-4-one can be compared with other similar compounds in the chromenone family:
Chroman-4-one: Lacks the ethoxy group but shares the core structure.
2-Methoxy-4H-chromen-4-one: Similar structure with a methoxy group instead of an ethoxy group.
4H-Chromene: Lacks the carbonyl group at the fourth position, resulting in different chemical and biological properties.
Uniqueness:
Eigenschaften
CAS-Nummer |
67977-11-1 |
|---|---|
Molekularformel |
C11H10O3 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
2-ethoxychromen-4-one |
InChI |
InChI=1S/C11H10O3/c1-2-13-11-7-9(12)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 |
InChI-Schlüssel |
XXGNFAFHJIAFHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=O)C2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


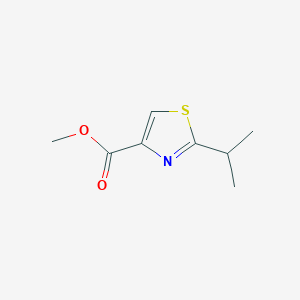
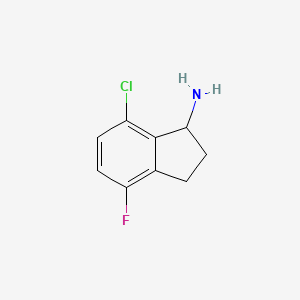


![3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one](/img/structure/B11905560.png)

